(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione
Description
(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its octahydropyrrolo[1,2-a]piperazine core, which is fused with a benzyl group and three ketone functionalities
Properties
IUPAC Name |
(8aR)-2-benzyl-3,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDUEUIONRUIC-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137090-35-6 | |
| Record name | (8aR)-2-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4,7-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrrolo[1,2-a]piperazine core, followed by the introduction of the benzyl group and the formation of the trione functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Nucleophilic Addition at Ketone Groups
The three ketone groups in the trione core are primary sites for nucleophilic attack. These reactions often proceed under mild conditions due to the electron-withdrawing nature of the adjacent amide and benzyl groups.
Cyclization and Ring-Opening Reactions
The bicyclic pyrrolo-piperazine system can undergo ring modifications under specific conditions. For example:
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Acid-Catalyzed Ring-Opening : Exposure to HCl or H₂SO₄ may cleave the amide bonds, yielding linear diketone intermediates.
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Base-Induced Rearrangements : Strong bases like DBU or Li₂CO₃ (as seen in related pyrrolo[1,2-a]pyrazine syntheses ) could trigger ring expansion or contraction.
Benzyl Group Reactivity
The benzyl substituent participates in classic aromatic reactions, though steric hindrance from the bicyclic system may limit reactivity:
Functionalization via Amide Chemistry
The amide linkages in the piperazine ring enable additional transformations:
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Hydrolysis : Under acidic or basic conditions, amide bonds may hydrolyze to carboxylic acids or amines, though the trione’s rigidity could impede this .
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Condensation : Reaction with primary amines could form imine derivatives, leveraging the ketone-amide conjugation.
Comparative Insights from Related Compounds
Studies on structurally similar molecules, such as 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, reveal:
Key Challenges and Considerations
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Steric Hindrance : The bicyclic framework limits access to certain reaction sites.
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Regioselectivity : Multiple ketone groups necessitate careful reagent selection to control reaction outcomes.
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Stability : The compound may degrade under prolonged exposure to strong acids/bases or oxidizing agents.
Scientific Research Applications
Medicinal Chemistry Applications
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Calcium Channel Blockers :
- Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine can function as calcium channel blockers. This mechanism is crucial in treating conditions such as hypertension and cardiac arrhythmias. The compound could potentially be modified to enhance its efficacy as a calcium channel blocker, which has been explored in various studies .
- Antipsychotic Properties :
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Antimicrobial Activity :
- Preliminary studies suggest that the compound may exhibit antibacterial properties. For instance, related structures have shown effectiveness against Gram-positive bacteria. Research into the synthesis of new derivatives has revealed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
A study focused on synthesizing new derivatives of octahydropyrrolo compounds demonstrated their potential biological activities. The synthesized compounds underwent rigorous characterization using techniques like NMR and mass spectrometry. The biological assays revealed promising antibacterial properties against various pathogens .
Anticancer Activity
Another significant area of research involves evaluating the anticancer potential of octahydropyrrolo derivatives. One study synthesized a library of related compounds and assessed their cytotoxicity against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited high cytotoxicity and induced apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modifications to the benzyl group or the piperazine core can significantly alter biological activity.
- Substituents on the piperazine ring influence receptor binding affinity and selectivity.
Mechanism of Action
The mechanism of action of (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the exact molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione: Lacks the benzyl group but shares the core structure.
2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar structure with one less ketone group.
2-benzyl-pyrrolo[1,2-a]piperazine-1,4,7-trione: Similar structure but without the octahydro modification.
Uniqueness
(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is unique due to its specific stereochemistry and the presence of three ketone functionalities, which provide distinct chemical reactivity and potential biological activity compared to its analogs.
Q & A
Basic: What are the key considerations for synthesizing (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of amino acid derivatives or lactamization reactions. Key factors include:
- Reactant stoichiometry : Use equimolar ratios of benzyl-substituted precursors to avoid side products.
- Catalyst selection : Acidic catalysts (e.g., HCl) or coupling agents (e.g., HATU) improve ring closure efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene facilitates azeotropic removal of water in lactam formation .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates.
Post-synthesis, purification via reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the enantiomerically pure compound .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 40–50 ppm for CH₂ in 13C NMR) and lactam carbonyls (δ 165–175 ppm in 13C NMR). Stereochemical confirmation requires 2D NMR (NOESY for spatial proximity of the benzyl substituent and ring protons) .
- IR spectroscopy : Look for strong carbonyl stretches (~1700 cm⁻¹) from the trione system and N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should include loss of the benzyl group (m/z –91) .
Advanced: How can researchers resolve contradictions in stereochemical assignments arising from NMR data for similar pyrrolo[1,2-a]piperazine derivatives?
Methodological Answer:
- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for (3R,8aS)-3-ethylperhydropyrrolo[1,2-a]pyrazine-1,4-dione .
- Dynamic NMR experiments : Assess ring puckering or conformational exchange via variable-temperature NMR to distinguish overlapping signals .
- Comparative analysis : Cross-reference with spectral databases (e.g., NIST) for structurally analogous compounds, noting deviations in coupling constants (e.g., J values for transannular protons) .
Advanced: What strategies are effective in elucidating the pharmacological mechanism of action of this compound, given its structural similarity to bioactive diketopiperazines?
Methodological Answer:
- In vitro assays : Screen for protease inhibition (e.g., MMP-2/9) due to the trione motif’s chelation potential with zinc ions .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs), focusing on the benzyl group’s hydrophobic binding pockets .
- Metabolic stability studies : Track degradation pathways using LC-MS/MS in hepatic microsomes to identify active metabolites .
Advanced: How should researchers design experiments to assess the compound's stability under physiological conditions, and what analytical methods are most suitable?
Methodological Answer:
- Experimental design : Use a split-plot design with pH (4.5–7.4) and temperature (25–37°C) as variables. Include replicates (n=4) to ensure statistical robustness .
- Analytical tools :
- Accelerated stability testing : Apply Arrhenius kinetics to predict shelf life under varying humidity and light exposure .
Advanced: What computational approaches are recommended for predicting the compound's reactivity in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening/closure steps to identify kinetically favored pathways .
- Retrosynthetic analysis : Use software (e.g., ChemAxon) to propose feasible routes, prioritizing fragment coupling at the piperazine N-atoms .
- Molecular dynamics simulations : Model solvent effects on transition states, particularly for stereoselective benzyl group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
